molecular formula C11H9ClN2O2 B1311315 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid CAS No. 220461-68-7

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Cat. No. B1311315
CAS No.: 220461-68-7
M. Wt: 236.65 g/mol
InChI Key: JBSFTFLMZMRNLI-UHFFFAOYSA-N
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Patent
US06511974B1

Procedure details

A solution of 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)-benzoic acid methyl ester (1,42 g) from Example 96 and 6 ml of 1 M aqueous lithium hydroxide in tetrahydrofuran (20 ml) was stirred for 18 hours at room temperature. The reaction mixture was partitioned between ethyl acetate and 1 N hydrochloric acid. The organic layer was washed with water, brine and was dried over anhydrous sodium sulfate. Evaporation of the solvent in vacuo afforded 1.05 g of the title compound as a colorless solid. m.p. 192-193° C. MS (EI), m/z: 236/238 (M)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:14]=[CH:13][C:12]([CH3:15])=[N:11]2)=[CH:6][C:5]=1[Cl:16].[OH-].[Li+]>O1CCCC1>[Cl:16][C:5]1[CH:6]=[C:7]([N:10]2[CH:14]=[CH:13][C:12]([CH3:15])=[N:11]2)[CH:8]=[CH:9][C:4]=1[C:3]([OH:17])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)N1N=C(C=C1)C)Cl)=O
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and 1 N hydrochloric acid
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1)N1N=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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